Fmoc-L-3-Benzothienylalanine (CAS: 177966-60-8) is a specialized, non-natural aromatic amino acid widely procured for advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Featuring a benzothiophene side chain, it serves as a highly lipophilic, oxidation-resistant isostere for natural tryptophan (Trp) and synthetic naphthylalanine (Nal). By replacing the reactive indole NH of tryptophan with a sulfur atom, Fmoc-Bta-OH alters the electronic distribution, polarizability, and hydrogen-bonding profile of the resulting peptide [1]. Industrial and academic buyers prioritize this compound to enhance membrane permeability, optimize receptor binding affinities, and eliminate oxidative liabilities during harsh cleavage conditions, making it a critical building block for cell-penetrating peptides (CPPs) and metabolically stable therapeutics [2].
Substituting Fmoc-L-3-Benzothienylalanine with cheaper, more common aromatic amino acids like Fmoc-Trp-OH or Fmoc-2-Nal-OH compromises application-critical performance. Natural tryptophan contains an electron-rich indole ring that is highly susceptible to oxidative degradation during SPPS cleavage and in vivo metabolism, leading to reduced synthetic yields and shorter therapeutic half-lives [1]. While 2-naphthylalanine (2-Nal) provides similar steric bulk without the oxidation-prone NH group, it lacks the unique polarizability and electronic properties of the benzothiophene sulfur atom. This structural nuance is not merely academic; substituting Bta with Nal can result in multi-fold drops in endosomal escape efficiency for intracellular biologics, while reverting to Trp can drastically alter receptor selectivity by reintroducing an unwanted hydrogen bond donor [2]. Consequently, exact procurement of Fmoc-Bta-OH is mandatory for workflows requiring specific lipophilic and electronic tuning.
In the optimization of cyclic cell-penetrating peptides (CPPs), the choice of hydrophobic residue dictates membrane translocation efficiency. When L-3-benzothienylalanine (Bta) was substituted for L-2-naphthylalanine (Nal) in the CPP12 scaffold, the resulting peptide (CPP12-2) demonstrated a 3.8-fold improvement in cytosolic entry efficiency [1]. This quantitative leap in endosomal escape is critical for the delivery of highly potent cargos at low concentrations, justifying the procurement of Fmoc-Bta-OH over standard naphthylalanine derivatives for advanced drug delivery systems.
| Evidence Dimension | Cytosolic entry efficiency (Endosomal escape) |
| Target Compound Data | Bta-substituted CPP (CPP12-2): 3.8-fold higher efficiency |
| Comparator Or Baseline | Nal-substituted CPP (CPP12): Baseline efficiency (1.0x) |
| Quantified Difference | 3.8-fold improvement in cytosolic delivery |
| Conditions | In vitro mammalian cell delivery assay at low CPP concentrations |
Maximizing endosomal escape allows developers to lower the required dosing of expensive intracellular biologics, directly improving therapeutic index and cost-efficiency.
The substitution of tryptophan with benzothienylalanine is a proven strategy for tuning receptor selectivity by eliminating the indole hydrogen bond donor. In the evaluation of CJ-15,208 macrocyclic tetrapeptide analogs, replacing D-Trp with D-Bta resulted in a 5-fold increase in Kappa Opioid Receptor (KOR) binding affinity [1]. Furthermore, the Bta analog maintained KOR antagonism, whereas other substitutions (like Nal) completely abolished this activity or shifted it to delta-opioid receptors. This demonstrates that Fmoc-Bta-OH is not just a structural spacer, but a precise electronic modulator for target-specific binding.
| Evidence Dimension | Kappa Opioid Receptor (KOR) Binding Affinity |
| Target Compound Data | D-Bta substituted analog: 5-fold higher affinity |
| Comparator Or Baseline | D-Trp substituted parent peptide: Baseline affinity |
| Quantified Difference | 500% increase in KOR binding affinity |
| Conditions | Radioligand competition binding assay in vitro |
Procuring Bta allows medicinal chemists to rationally eliminate hydrogen bond donors to increase target receptor affinity and alter selectivity profiles without losing aromatic bulk.
Beyond solid-phase synthesis, Bta is utilized in recombinant protein engineering to generate novel spectral properties. When benzothienylalanine was site-specifically incorporated into the Trp66 position of a Cyan Fluorescent Protein (CFP6) variant, the resulting protein exhibited an unusually large Stokes shift of 56 nm [1]. In contrast, the native Trp-containing CFP typically exhibits a Stokes shift of approximately 40 nm. This significant spectral expansion reduces excitation-emission overlap, making Bta a superior precursor for developing advanced fluorescent biosensors.
| Evidence Dimension | Fluorescence Stokes Shift |
| Target Compound Data | Bta-incorporated CFP6: 56 nm Stokes shift |
| Comparator Or Baseline | Native Trp-containing CFP: ~40 nm Stokes shift |
| Quantified Difference | 16 nm expansion in Stokes shift (40% increase) |
| Conditions | Recombinant expression in E. coli using mutant yeast phenylalanyl-tRNA synthetase |
An expanded Stokes shift minimizes background noise and self-quenching in fluorescence assays, driving the procurement of Bta for high-resolution imaging and diagnostic probe development.
Fmoc-Bta-OH is the optimal choice for synthesizing cyclic CPPs where endosomal escape is a bottleneck. By replacing standard hydrophobic residues like naphthylalanine, Bta significantly enhances the cytosolic delivery of macromolecular cargos, making it highly relevant for researchers developing intracellular biologics and gene therapies [1].
For therapeutic peptides that suffer from poor in vivo half-lives or low synthesis yields due to tryptophan oxidation, Fmoc-Bta-OH serves as a direct, oxidation-resistant isostere. The substitution of the indole ring with a benzothiophene moiety eliminates the reactive NH group, ensuring greater stability during harsh SPPS cleavage conditions and prolonged metabolic survival in biological systems [2].
In medicinal chemistry workflows targeting G-protein coupled receptors (GPCRs), Fmoc-Bta-OH is procured to fine-tune binding affinities. It is specifically deployed when a hydrogen bond donor (like the NH in Trp) is detrimental to target selectivity, allowing researchers to maintain aromaticity and steric bulk while dramatically shifting receptor antagonism profiles[3].
Irritant